N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents: a 2-methoxyethyl group at the N1 position and a 3-(methylthio)phenyl group at the N2 position.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHRYGFVOUYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The methoxyethyl group can be synthesized from ethylene oxide and methanol, while the methylthio group can be introduced using methyl mercaptan. The oxalamide moiety is usually formed through the reaction of oxalic acid with an amine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for bioactive molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with biological targets, leading to therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : Methoxy groups (e.g., S336, Compound 17) enhance solubility and metabolic stability, while bulkier groups like indenyl (BNM-III-170) improve target binding in antiviral contexts .
- Synthetic Efficiency : Yields vary significantly (35–83%) depending on substituent reactivity. For example, ethoxy groups (Compound 21) may offer steric advantages over methoxy, enabling higher yields .
Flavor Enhancement
S336 and related oxalamides are potent umami agonists, activating the hTAS1R1/hTAS1R3 receptor with EC50 values in the nanomolar range. The 2-(pyridin-2-yl)ethyl group in S336 enhances receptor binding compared to aliphatic chains (e.g., 2-methoxyethyl), suggesting the target compound may exhibit weaker flavor potency .
Enzyme Inhibition and Metabolism
- CYP Inhibition : S5456 (51% CYP3A4 inhibition at 10 µM) highlights the impact of dimethoxybenzyl groups on off-target enzyme interactions. The target compound’s methylthio group may similarly influence metabolic pathways, though specific data are lacking .
- SCD1 Inhibition : Compounds with halogenated aryl groups (e.g., Compound 23 , 3-Chloro-5-fluorophenyl) show enhanced stearoyl-CoA desaturase (SCD1) inhibition, suggesting that electron-withdrawing substituents improve target engagement.
Antimicrobial Activity
GMC-series oxalamides (e.g., GMC-1 to GMC-5 ) with halogenated phenyl groups exhibit broad-spectrum antimicrobial activity.
Biological Activity
N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound belonging to the oxalamide family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H15N2O2S
- Molecular Weight : 251.32 g/mol
The oxalamide core is characterized by its ability to form hydrogen bonds, which may play a crucial role in its interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that oxalamides, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
- Mechanism : The compound may inhibit the expression of COX enzymes, reducing the synthesis of prostaglandins involved in inflammation.
2. Anticancer Activity
Several studies have reported the anticancer potential of oxalamide derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- HCT-116 (colorectal carcinoma)
- HeLa (cervix adenocarcinoma)
- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
3. Antimicrobial Effects
Oxalamides have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The compound likely disrupts bacterial cell membranes or inhibits key metabolic pathways essential for bacterial survival.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Test Systems | Reference |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | In vitro assays | |
| Anticancer | Cytotoxicity | HCT-116, HeLa | |
| Antimicrobial | Membrane disruption | Bacterial cultures |
Case Study: Anticancer Activity Assessment
In a recent study evaluating the anticancer properties of oxalamide derivatives, this compound was tested against HCT-116 and HeLa cell lines using the MTT assay. The results indicated that:
- At concentrations of 10 µM and 50 µM, there was a significant reduction in cell viability (p < 0.05).
- Further molecular docking studies suggested that the compound interacts with the active sites of key enzymes involved in cancer cell metabolism, providing insights into its mechanism of action.
Q & A
Q. What are the key synthetic steps for preparing N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide?
The synthesis involves a multi-step approach:
- Step 1 : React 3-(methylthio)aniline with oxalyl chloride to form the intermediate N-(3-(methylthio)phenyl)oxalyl chloride.
- Step 2 : Couple the intermediate with 2-methoxyethylamine under controlled conditions (e.g., inert atmosphere, 0–5°C) to form the oxalamide bond.
- Step 3 : Purify the product via column chromatography or recrystallization using solvents like ethyl acetate/hexane . Critical factors include stoichiometric ratios, temperature control, and solvent selection to avoid side reactions.
Q. Which analytical techniques confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methoxyethyl and methylthiophenyl groups).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₁₈N₂O₃S).
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity using reverse-phase C18 columns and UV detection .
Q. What functional groups dictate its reactivity and stability?
- Oxalamide core (-C(=O)NHC(=O)-) : Prone to hydrolysis under acidic/basic conditions; requires anhydrous storage.
- Methoxyethyl group (-OCH₂CH₂OCH₃) : Enhances solubility in polar solvents but may undergo oxidation.
- 3-(Methylthio)phenyl group : The thioether (-S-CH₃) is susceptible to oxidation (e.g., forming sulfoxides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst). For example, using N,N-dimethylformamide (DMF) as a solvent at 60°C improves coupling efficiency.
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
- In-line monitoring : FTIR or LC-MS tracks reaction progress to minimize byproducts .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like enzyme active sites.
- Isosteric replacements : Compare with analogs (e.g., replacing methoxyethyl with hydroxyethyl) to isolate critical functional groups.
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What challenges arise in quantifying this compound in complex matrices?
- Matrix interference : Use solid-phase extraction (SPE) to isolate the compound from biological samples (e.g., plasma).
- Detection limits : Employ tandem MS (LC-MS/MS) with electrospray ionization (ESI) for nanogram-level sensitivity.
- Calibration standards : Prepare in-matched matrices (e.g., PBS with 0.1% BSA) to avoid recovery bias .
Q. What role does the oxalamide moiety play in its bioactivity?
- Hydrogen bonding : The carbonyl groups interact with polar residues (e.g., serine or tyrosine) in target proteins.
- Conformational rigidity : The planar oxalamide structure restricts rotational freedom, enhancing binding specificity.
- Metabolic stability : Resistance to esterase-mediated hydrolysis compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
